N-(Benzyloxycarbonyloxy)succinimide

Catalog No.
S662673
CAS No.
13139-17-8
M.F
C12H11NO5
M. Wt
249.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Benzyloxycarbonyloxy)succinimide

CAS Number

13139-17-8

Product Name

N-(Benzyloxycarbonyloxy)succinimide

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

Synonyms

N-(Benzyloxycarbonyloxy)succinimide;13139-17-8;cbz-onsu;cbz-osu;Z-OSu;benzyl(2,5-dioxopyrrolidin-1-yl)carbonate;N-(Benzyloxycarbonyloxy)-succinimide;BenzylN-succinimidylcarbonate;N-Carbobenzoxyoxysuccinimide;benzyl2,5-dioxopyrrolidin-1-ylcarbonate;(carbobenzoxy)succinimide;benzyloxycarbonylsuccinimide;O-Cbz-N-hydroxysuccinimide;benzyloxycarbonyl-oxysuccinimide;n-benzyloxycarbonyloxysuccinamide;n-benzyloxycarbonyloxysuccinimide;n-benzyloxycarbonyloxy-succinimide;1-{[(benzyloxy)carbonyl]oxy}pyrrolidin-2,5-dion;benzyloxycarbonyl-n-hydroxysuccinimide;na-(benzyloxycarbonyloxy)succinimide;MFCD00005513;BENZYLOXYCARBONYLN-SUCCINIMIDE;carbonicacidbenzylester2,5-dioxo-pyrrolidin-1-ylester;ST055865;2,5-dioxoazolidinyl(phenylmethoxy)formate

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2

N-(Benzyloxycarbonyloxy)succinimide, also known as carbobenzoxy succinimide (Cbz-OSu), is a widely used reagent in organic chemistry, particularly in peptide synthesis []. It serves as a protecting group for amine functionalities. The benzyloxycarbonyl (Cbz) group offers temporary protection for amine groups during peptide chain assembly, allowing for controlled manipulation of other functional groups within the molecule. After the desired peptide sequence is formed, the Cbz group can be selectively removed under mild conditions to reveal the free amine [].


Molecular Structure Analysis

Cbz-OSu possesses a unique structure with several key features (shown below):

  • Cbz group (benzyloxycarbonyl): This aromatic group consists of a carbonyl (C=O) double bond linked to a benzene ring (C6H6) and a methoxy (-OCH3) group. It provides a bulky and electron-withdrawing environment, protecting the amine from unwanted reactions.
  • Succinimide ring: This cyclic structure containing two imide groups (C=O-N) confers stability to the molecule.
  • Ester linkage (Cbz-OSu): The carbonyl group of the Cbz moiety is linked to the oxygen atom of the succinimide ring through an ester bond (C-O-O). This bond is susceptible to cleavage under specific conditions, enabling the removal of the Cbz group.

Chemical Reactions Analysis

Cbz-OSu participates in several key reactions relevant to peptide synthesis:

  • Acylation of amines: The primary application of Cbz-OSu involves its reaction with primary amines (R-NH2) to form a protected amine (R-NH-Cbz). This reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the ester linkage, leading to the displacement of the succinimide leaving group. The balanced equation for this reaction is:
R-NH2 + Cbz-OSu → R-NH-Cbz + HO-Succinimide
  • Deprotection: The Cbz group can be selectively removed under mild acidic or hydrogenolytic conditions. In acidic conditions, the protonation of the carbonyl group weakens the C-O bond, facilitating the cleavage of the Cbz moiety and the release of the free amine. Hydrogenolysis, involving treatment with hydrogen gas and a palladium catalyst, cleaves the benzyl group from the amine.

Physical And Chemical Properties Analysis

  • Melting point: 80-82 °C (literature) []
  • Appearance: White crystalline solid []
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) []
  • Stability: Stable under dry conditions at room temperature []

Mechanism of Action (not applicable)

Cbz-OSu does not possess a specific mechanism of action in biological systems. It functions solely as a chemical protecting group in organic synthesis.

  • Skin and eye irritant: Cbz-OSu can cause irritation upon contact with skin and eyes. Appropriate personal protective equipment (PPE) should be worn when handling this compound.
  • Respiratory irritant: Inhalation of Cbz-OSu dust or vapors can irritate the respiratory tract. It is recommended to work in a well-ventilated fume hood.

Amine Protecting Group

Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Peptide Synthesis

Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]

Synthesis of Complex Molecules

Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]

Other Applications

Cbz-OSu also finds use in other areas of scientific research, including:

  • Protecting hydroxyl groups: Cbz-OSu can be used to temporarily protect hydroxyl groups in certain molecules.
  • Synthesis of Z-amino acids: Cbz-OSu can be employed in the synthesis of Z-amino acids, which are another type of protected amino acid used in peptide synthesis.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 11 companies with hazard statement code(s):;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-17-8

Wikipedia

N-(Benzyloxycarbonyloxy)succinimide

Dates

Modify: 2023-08-15

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